1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene

概要

説明

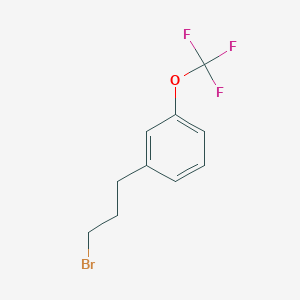

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethoxy group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene typically involves the bromination of 3-(trifluoromethoxy)benzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Products include alcohols or ketones.

Reduction: The major product is the corresponding hydrocarbon.

科学的研究の応用

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.

類似化合物との比較

1-(3-Bromopropyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

3-(Trifluoromethoxy)benzene: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.

1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is unique due to the combination of the bromopropyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and increased lipophilicity, making it valuable for various applications in organic synthesis, material science, and medicinal chemistry.

生物活性

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrF₃O

- CAS Number : 1057678-65-5

Synthesis

The synthesis of this compound typically involves bromination and trifluoromethoxylation of a suitable aromatic precursor. The following general steps outline the synthetic route:

- Bromination : The starting benzene derivative is treated with bromine under controlled conditions to introduce the bromopropyl group.

- Trifluoromethoxylation : The introduction of the trifluoromethoxy group can be achieved through electrophilic substitution using trifluoromethanol in the presence of a catalyst.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specifically, the presence of halogen substituents, such as bromine and trifluoromethyl groups, enhances biological activity by modifying electronic properties and lipophilicity, which may improve cellular uptake and interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain brominated aromatic compounds are known to exhibit broad-spectrum activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: Anticancer Activity

In a study published in ChemInform, researchers synthesized a series of brominated benzene derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of ovarian and prostate cancer cell lines in vitro. The IC50 values for these compounds ranged from 5 to 20 µM, suggesting potent activity against cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of halogenated compounds, revealing that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be between 10-50 µg/mL, indicating promising potential as antimicrobial agents .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | Bromine and trifluoromethyl groups | 10 | 30 |

| 4-Bromo-3-trifluoromethylphenol | Bromine and hydroxyl group | 15 | 25 |

| 2-Bromo-4-fluoroaniline | Bromine and fluoro group | 12 | 40 |

特性

IUPAC Name |

1-(3-bromopropyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRIBTUVFZTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。